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Cat. No.: B1309620

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-2-yl)acetonitrile, a heterocyclic compound featuring a saturated five-
membered ether ring and a nitrile functional group, holds potential as a versatile building block
in medicinal chemistry and organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent
scaffold in a multitude of FDA-approved drugs, recognized for its ability to modulate
pharmacokinetic and pharmacodynamic properties.[1][2][3] The nitrile group, a common
pharmacophore, can participate in various non-covalent interactions and is often used to
enhance metabolic stability and binding affinity in drug candidates.[4][5] This technical guide
provides a comprehensive overview of the molecular structure, properties, and potential
applications of 2-(Tetrahydrofuran-2-yl)acetonitrile, with a focus on its relevance to drug
discovery and development.

Molecular Structure and Chemical Properties

2-(Tetrahydrofuran-2-yl)acetonitrile, also known by its synonyms
Tetrahydrofurfurylcarbonitrile and 2-(Cyanomethyl)tetrahydrofuran, possesses the chemical
formula CeHoNO. The molecule consists of a central tetrahydrofuran ring substituted at the 2-
position with an acetonitrile group. The presence of a chiral center at the C2 position of the
tetrahydrofuran ring implies the existence of (R) and (S) enantiomers.

Table 1: Physicochemical Properties of 2-(Tetrahydrofuran-2-yl)acetonitrile

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1309620?utm_src=pdf-interest
https://www.benchchem.com/product/b1309620?utm_src=pdf-body
https://discovery.researcher.life/article/tetrahydrofuran-containing-pharmaceuticals-targets-pharmacological-activities-and-their-sar-studies/6e036f8a764a3f71bc366de7beb70d9f
https://www.researchgate.net/publication/392435052_Tetrahydrofuran-containing_Pharmaceuticals_Targets_Pharmacological_Activities_and_Their_SAR_Studies
https://pubmed.ncbi.nlm.nih.gov/40468519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9945868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8528211/
https://www.benchchem.com/product/b1309620?utm_src=pdf-body
https://www.benchchem.com/product/b1309620?utm_src=pdf-body
https://www.benchchem.com/product/b1309620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 33414-62-9

Molecular Formula CeHsNO

Molecular Weight 111.14 g/mol

Appearance Colorless to light yellow liquid

(Tetrahydrofuran-2-
IUPAC Name o
yl)acetonitrile

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2-(Tetrahydrofuran-2-yl)acetonitrile is not readily
available in the public domain, a predictive analysis based on the constituent functional groups
can provide valuable insights for characterization.

Table 2: Predicted Spectroscopic Data for 2-(Tetrahydrofuran-2-yl)acetonitrile

. Predicted Chemical
Technique Feature

Shift/Frequency
Protons on THF ring (C3, C4,
1H NMR ~1.5-2.2 ppm
C5)
Protons on C2 of THF and
~2.5-4.5 ppm
CH2CN
13C NMR Carbons in THF ring ~25-70 ppm
Carbon of nitrile group (-C=N) ~117 - 120 ppm
Carbon of CHz group ~20 - 30 ppm
IR Spectroscopy C-H stretching (aliphatic) ~2850 - 3000 cm—?
C=N stretching ~2240 - 2260 cm~1
C-O-C stretching (ether) ~1050 - 1150 cm—?
Mass Spectrometry Molecular lon (M+) m/z = 111.0684
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Synthesis Protocols

Detailed experimental protocols for the synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile are
not explicitly documented in publicly accessible literature. However, a plausible synthetic route
involves the nucleophilic substitution of a 2-halotetrahydrofuran with a cyanide salt. This
common method for nitrile synthesis is well-established in organic chemistry.[6][7]

Proposed Synthetic Workflow:

Synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile

Polar Aprotic Solvent
(e.g., DMSO, DMF)

Distillation or
Chromatography

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 2-(Tetrahydrofuran-2-yl)acetonitrile.
Experimental Procedure (Hypothetical):

o Reaction Setup: To a solution of 2-bromotetrahydrofuran in a polar aprotic solvent such as
dimethylformamide (DMF), add sodium cyanide.

o Reaction Conditions: Heat the mixture under reflux and monitor the reaction progress using
thin-layer chromatography (TLC) or gas chromatography (GC).
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o Work-up: After completion, cool the reaction mixture to room temperature and pour it into
water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl
acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by vacuum
distillation or column chromatography on silica gel to yield pure 2-(Tetrahydrofuran-2-
yl)acetonitrile.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway modulations have been reported for
2-(Tetrahydrofuran-2-yl)acetonitrile itself, its structural motifs are of significant interest in
medicinal chemistry.

Role of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a key structural feature in numerous pharmaceuticals, contributing
to improved solubility, metabolic stability, and receptor binding.[1][2][3] Its incorporation can
lead to favorable pharmacokinetic profiles.

Significance of the Nitrile Group

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond
acceptor and its linear geometry allows for specific interactions within protein binding pockets.
[5] Furthermore, nitriles are often metabolically stable and can serve as bioisosteres for other
functional groups.[4] The toxicity of nitriles is generally associated with the metabolic release of
cyanide, which is dependent on the molecular structure.[8] In vitro assays can be employed to
assess the potential reactivity and toxicity of nitrile-containing compounds.[9]

Potential as a Scaffold

Given the favorable properties of its constituent moieties, 2-(Tetrahydrofuran-2-yl)acetonitrile
represents a valuable scaffold for the synthesis of novel bioactive molecules. The nitrile group
can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for
further chemical modifications and the generation of diverse compound libraries for biological
screening.
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Future Research Directions

The lack of published data on the biological activity of 2-(Tetrahydrofuran-2-yl)acetonitrile

presents a clear opportunity for future research. A logical progression of investigation would

involve the following workflow:

Future Research Workflow

( )

( )
l

In Vitro Biological Screening
(e.g., cytotoxicity, enzyme assays)

Hit Identification
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Caption: A proposed workflow for the future investigation of 2-(Tetrahydrofuran-2-
yl)acetonitrile.

Conclusion

2-(Tetrahydrofuran-2-yl)acetonitrile is a molecule with significant untapped potential in the
fields of organic synthesis and drug discovery. While a comprehensive experimental dataset for
this compound is currently unavailable, its structural components suggest that it could serve as
a valuable starting point for the development of novel therapeutics. Further research into its
synthesis, characterization, and biological activity is warranted to fully elucidate its utility for
researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Tetrahydrofuran-2-
ylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309620#molecular-structure-of-2-tetrahydrofuran-2-
yl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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